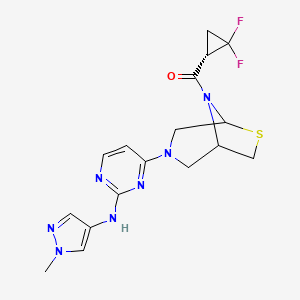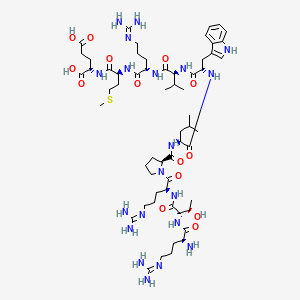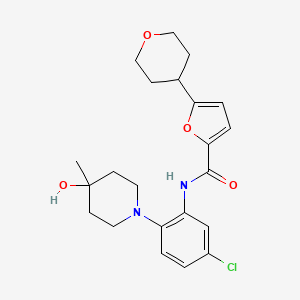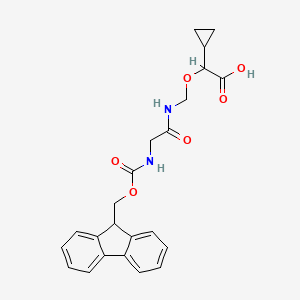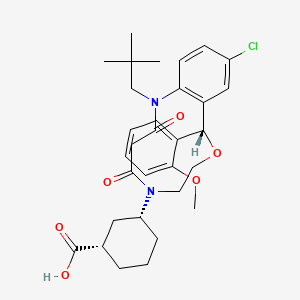
Squalene synthase-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Squalene synthase-IN-2 is a potent inhibitor of squalene synthase, an enzyme that plays a crucial role in the biosynthesis of sterols, including cholesterol. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of hypercholesterolemia and other cholesterol-related disorders .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of squalene synthase-IN-2 typically involves the condensation of specific precursor molecules under controlled conditions. The process often requires the use of catalysts and specific reagents to facilitate the formation of the desired compound. Detailed synthetic routes can vary, but they generally involve multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms to produce the compound. These methods can be optimized to enhance yield and purity, making them suitable for large-scale production .
化学反応の分析
Types of Reactions: Squalene synthase-IN-2 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. These products can include modified versions of the compound with enhanced biological activity or stability .
科学的研究の応用
Squalene synthase-IN-2 has a wide range of scientific research applications. In chemistry, it is used to study the biosynthesis of sterols and other related compounds. In biology, it serves as a tool to investigate the role of squalene synthase in cellular processes. In medicine, this compound is being explored for its potential to treat hypercholesterolemia and other cholesterol-related disorders. Additionally, it has applications in the pharmaceutical industry as a lead compound for the development of new drugs .
作用機序
Squalene synthase-IN-2 exerts its effects by inhibiting the activity of squalene synthase, an enzyme involved in the mevalonate pathway. This inhibition prevents the conversion of farnesyl pyrophosphate to squalene, thereby reducing the synthesis of sterols, including cholesterol. The molecular targets of this compound include the active site of the enzyme, where it binds and blocks the catalytic activity. This inhibition can lead to a decrease in cholesterol levels and has potential therapeutic benefits for conditions related to cholesterol metabolism .
類似化合物との比較
Squalene synthase-IN-2 can be compared with other squalene synthase inhibitors, such as zaragozic acids and other synthetic inhibitors. While these compounds share a similar mechanism of action, this compound is unique in its specific binding affinity and potency. Similar compounds include zaragozic acid A, zaragozic acid B, and other synthetic inhibitors that target the same enzyme .
Conclusion
This compound is a significant compound with diverse applications in scientific research and potential therapeutic uses. Its ability to inhibit squalene synthase makes it a valuable tool for studying cholesterol biosynthesis and developing treatments for cholesterol-related disorders. The compound’s unique properties and effectiveness set it apart from other similar inhibitors, highlighting its importance in the field of biochemistry and pharmacology.
特性
分子式 |
C31H39ClN2O6 |
|---|---|
分子量 |
571.1 g/mol |
IUPAC名 |
(1S,3R)-3-[(10S)-13-chloro-2-(2,2-dimethylpropyl)-10-(2-methoxyphenyl)-3,5-dioxo-9-oxa-2,6-diazabicyclo[9.4.0]pentadeca-1(11),12,14-trien-6-yl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C31H39ClN2O6/c1-31(2,3)19-34-25-13-12-21(32)17-24(25)29(23-10-5-6-11-26(23)39-4)40-15-14-33(27(35)18-28(34)36)22-9-7-8-20(16-22)30(37)38/h5-6,10-13,17,20,22,29H,7-9,14-16,18-19H2,1-4H3,(H,37,38)/t20-,22+,29+/m0/s1 |
InChIキー |
CJHFRTFWDPUFCC-APLXEUBXSA-N |
異性体SMILES |
CC(C)(C)CN1C(=O)CC(=O)N(CCO[C@@H](C2=C1C=CC(=C2)Cl)C3=CC=CC=C3OC)[C@@H]4CCC[C@@H](C4)C(=O)O |
正規SMILES |
CC(C)(C)CN1C(=O)CC(=O)N(CCOC(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3OC)C4CCCC(C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(1S,8S,9S,11R)-9-methyl-7,10-dioxa-2-azatricyclo[6.4.0.02,6]dodecan-11-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12377126.png)
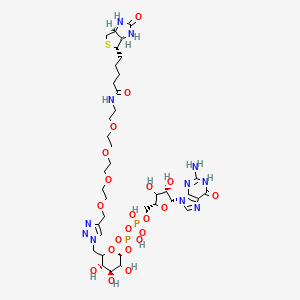
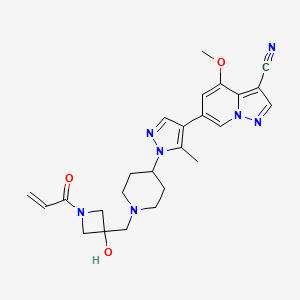
![5-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-2H-triazole-4-carbonitrile](/img/structure/B12377137.png)
![2-[2-[2-(4-Chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol](/img/structure/B12377139.png)
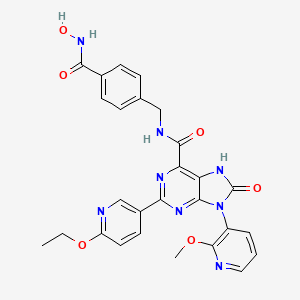
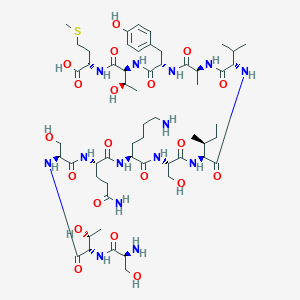
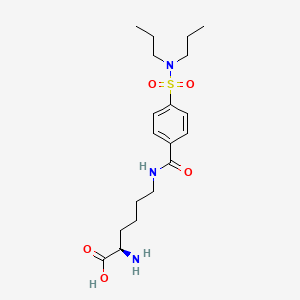
![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12377167.png)
![(2S)-4-methyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide](/img/structure/B12377170.png)
